4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine
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Overview
Description
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine is a heterocyclic compound that belongs to the thienopyridazine family. This compound is characterized by a thieno[2,3-d]pyridazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a chloro group at position 4 and a methoxyphenyl group at position 7 further defines its chemical structure. Compounds of this nature are of significant interest due to their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridazines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-1-hydrazinobenzothieno[2,3-d]pyridazine
- 4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone
- Thieno[2,3-d]pyrimidines
Uniqueness
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C13H9ClN2OS |
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Molecular Weight |
276.74 g/mol |
IUPAC Name |
4-chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-10-5-3-2-4-8(10)11-12-9(6-7-18-12)13(14)16-15-11/h2-7H,1H3 |
InChI Key |
ZVKTXSFSWOCHSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)Cl |
Origin of Product |
United States |
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